2-Benzyl-2,3-dimethylbutanoic acid

Description

Contextualization within Branched-Chain Carboxylic Acids

Carboxylic acids are organic compounds characterized by the presence of a carboxyl group (-COOH). wikipedia.orgbritannica.com Their acidity is a primary chemical feature, though they are generally weaker than mineral acids like hydrochloric acid. britannica.com The nomenclature of these acids, according to IUPAC standards, involves identifying the longest carbon chain containing the carboxyl group and replacing the "-e" of the parent alkane with "-oic acid". britannica.com

Branched-chain carboxylic acids are a subclass distinguished by the presence of one or more alkyl groups branching off the main carbon chain. researchgate.net This branching significantly influences their physical and chemical properties compared to their straight-chain isomers. researchgate.net For instance, the introduction of branching can lower the melting point and alter the solubility of the compound. researchgate.net

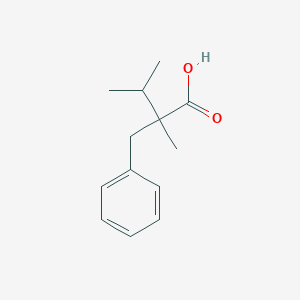

2-Benzyl-2,3-dimethylbutanoic acid fits within this classification. Its structure features a butanoic acid backbone, which is a four-carbon chain. It is heavily substituted with:

A benzyl (B1604629) group (-CH2-Ph) at the alpha-position (C2), the carbon adjacent to the carboxyl group.

Two methyl groups (-CH3) at the alpha (C2) and beta (C3) positions.

This intricate substitution pattern, particularly the quaternary carbon at the C2 position, imparts significant steric hindrance around the carboxylic acid functionality. This steric bulk can influence its reactivity in chemical transformations.

Significance in Organic Synthesis and Related Disciplines

While specific research on this compound itself is not extensively documented in publicly available literature, its structural motifs are of considerable interest in organic and medicinal chemistry. Branched-chain carboxylic acids, in general, serve as crucial building blocks and intermediates in the synthesis of more complex molecules.

The structural analog, 2-benzyl-3,3-dimethylbutanoic acid, has been identified as a key intermediate in the synthesis of novel thromboxane (B8750289) A2 receptor antagonists. nih.gov In a study focused on developing these antagonists, a series of compounds featuring a 3,3-dimethylbutanoic acid side chain were synthesized and showed high potency. nih.gov This suggests that the bulky, branched acid moiety is crucial for the biological activity of the target molecules. The synthesis of such compounds often involves the alkylation of a substituted butanoic acid with a benzyl halide.

Furthermore, other structural analogs have been investigated for their potential as enzyme inhibitors. For example, 2-benzyl-3-hydroxybutanoic acid and 2-benzyl-3,4-iminobutanoic acid have been synthesized and evaluated as inhibitors of carboxypeptidase A, a well-studied zinc protease. jocpr.comnih.gov These studies highlight the importance of the benzyl group and the substituted butanoic acid framework in designing molecules that can interact with the active sites of enzymes. jocpr.comnih.gov The synthesis of these analogs often begins with materials like ethyl acetoacetate, which is then subjected to benzylation and further chemical modifications. jocpr.com

Historical Overview of Research Pertaining to this compound and its Structural Analogs

The study of branched-chain and alpha-substituted carboxylic acids has a long history in organic chemistry. Early research in the 20th century focused on developing synthetic methods for acids with methyl groups near the carboxyl function. acs.org These foundational studies laid the groundwork for creating more complex substituted acids.

A significant reaction in the history of related structures is the benzilic acid rearrangement, first reported by Justus von Liebig in 1838. wikipedia.org This reaction involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids and was the first documented example of a rearrangement reaction. wikipedia.org While not a direct synthesis of the title compound, it represents a classic method for creating α-substituted carboxylic acids.

The synthesis of benzyl esters of α,β-unsaturated carboxylic acids, which share the benzyl structural element, has also been a subject of study. umich.eduresearchgate.net Methods for their preparation include the reaction of carboxylate anions with benzyl halides, a technique conceptually similar to the alkylation step used to introduce the benzyl group in the synthesis of related saturated acids. umich.edu The development of efficient esterification and amide formation techniques, often employing aromatic carboxylic anhydrides as dehydrating condensation reagents, has also been crucial for the synthesis of derivatives of complex carboxylic acids. tcichemicals.com

The broader family of simple aromatic carboxylic acids, with benzoic acid as the parent compound, has been known for centuries, initially derived from natural sources like gum benzoin. newworldencyclopedia.org Industrial synthesis methods were later developed, and these compounds became vital precursors for a multitude of other organic substances. newworldencyclopedia.org The extensive research into the reactions of these fundamental building blocks has enabled the synthesis of highly substituted and specialized molecules like this compound and its analogs.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)13(3,12(14)15)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYUSUWCEGGVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyl 2,3 Dimethylbutanoic Acid and Its Precursors

Strategies for Butanoic Acid Backbone Construction

The formation of the 2,3-dimethylbutanoic acid backbone can be achieved through several established organic synthesis pathways. These methods offer different advantages based on starting material availability and desired reaction efficiency.

Alkylation Approaches, Including Dianion Alkylation

Alkylation of enolates is a fundamental carbon-carbon bond-forming reaction and a primary method for constructing the butanoic acid framework.

One direct method involves the alkylation of an ester enolate. The malonic ester synthesis provides a classic example of this approach. It begins with diethyl malonate, which is easily deprotonated by a base like sodium ethoxide to form a stable enolate. libretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction. libretexts.org To construct the 2,3-dimethylbutanoic acid backbone, a sequential alkylation could be employed. First, the malonate enolate is reacted with a methyl halide, followed by a second deprotonation and alkylation with an isopropyl halide. The resulting dialkylated malonic ester is then hydrolyzed and heated to induce decarboxylation, yielding the target 2,3-dimethylbutanoic acid. libretexts.org

A more advanced strategy involves the use of dianions. Carboxylic acids can be deprotonated twice using a strong base like lithium diisopropylamide (LDA) to form a dianion. acs.org The first deprotonation occurs at the acidic carboxylic acid proton, while the second, more difficult deprotonation occurs at the α-carbon. The resulting dianion has two nucleophilic sites, but alkylation typically occurs selectively at the α-carbon. acs.org Starting with propanoic acid, a dianion can be formed and sequentially alkylated, first with a methyl halide and then with an isopropyl halide (or vice versa), to build the desired carbon skeleton before workup.

Table 1: General Alkylation Reaction Parameters

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Enolate Formation | Diethyl Malonate, Sodium Ethoxide (NaOEt) in Ethanol | Generation of a stable nucleophilic enolate. libretexts.org |

| Alkylation | Alkyl Halide (e.g., CH₃I, (CH₃)₂CHI) | SN2 reaction to form a C-C bond at the α-carbon. libretexts.org |

| Hydrolysis & Decarboxylation | Aqueous Acid (e.g., HCl), Heat | Conversion of the diester to a dicarboxylic acid, followed by loss of CO₂ to yield the final carboxylic acid. libretexts.org |

Cyanohydrin Synthesis Pathways

The cyanohydrin pathway offers a method to build α-hydroxy carboxylic acids, which can be further modified. The synthesis starts with the nucleophilic addition of a cyanide ion (from sources like HCN or KCN) to a ketone or aldehyde. libretexts.org For a 2,3-dimethylbutanoic acid precursor, the starting ketone would be 3-methyl-2-butanone.

The reaction forms a cyanohydrin, where a hydroxyl (-OH) and a cyano (-CN) group are attached to the same carbon. youtube.com This cyanohydrin is a versatile intermediate. The nitrile group can be hydrolyzed under acidic conditions to a carboxylic acid group. libretexts.orgyoutube.com This two-step process, starting from 3-methyl-2-butanone, would yield 2-hydroxy-2,3-dimethylbutanoic acid. usra.edu To obtain the final 2,3-dimethylbutanoic acid backbone, the α-hydroxyl group would then need to be removed through a subsequent reduction step.

A study on the cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid from 3-hydroxy-3-methyl-2-butanone (B89657) highlights the utility of this pathway for creating substituted butanoic acid structures, detailing the isolation of various intermediates en route to the final acid. acs.orgosti.gov

Stereoselective Synthesis of Chiral Butanoic Acid Moieties

Since 2-benzyl-2,3-dimethylbutanoic acid possesses a chiral center at the C2 position, controlling the stereochemistry during synthesis is critical for producing enantiomerically pure compounds. Stereoselective methods aim to produce one enantiomer in excess over the other.

One prominent strategy is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily attached to the substrate to direct a subsequent reaction, after which they are removed. Evans' chiral auxiliaries, which are oxazolidinones derived from amino acids, are commonly used for the stereoselective alkylation of carboxylic acids. rsc.org The butanoic acid precursor is first converted to an amide with the chiral auxiliary. Deprotonation then forms a rigid, chelated enolate, which blocks one face of the molecule. Subsequent alkylation with an alkyl halide proceeds from the less hindered face, leading to the formation of a new stereocenter with high predictability. rsc.org After the alkylation step, the auxiliary can be cleaved to reveal the enantiomerically enriched carboxylic acid.

Catalytic enantioselective synthesis is another advanced approach where a substoichiometric amount of a chiral catalyst is used to generate the desired stereoisomer. unc.edu For instance, methods have been developed for the enantioselective synthesis of α-quaternary ketones and aldehydes from simple carboxylic acid or ester starting materials using a chiral phosphine (B1218219) catalyst. unc.edu Similarly, highly stereoselective glycosylation of carboxylic acids has been achieved using tailored phenanthroline catalysts, demonstrating that catalytic methods can control stereochemistry at the carbon adjacent to the carboxyl group. rsc.org

Introduction of the Benzyl (B1604629) Moiety

Once the 2,3-dimethylbutanoic acid precursor is synthesized, the final step is the introduction of the benzyl group at the α-carbon.

Benzylation Reactions

The most direct method for benzylation at the α-position of 2,3-dimethylbutanoic acid is through enolate alkylation. The carboxylic acid is first deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate. libretexts.org To ensure complete deprotonation at the α-carbon, two equivalents of the base are often used to first form the carboxylate and then the α-enolate (a dianion).

This enolate then serves as a nucleophile and is reacted with an electrophilic benzyl source, typically benzyl bromide (BnBr) or benzyl chloride (BnCl). libretexts.org The reaction proceeds via an SN2 mechanism, where the enolate displaces the halide to form the new carbon-carbon bond, resulting in the formation of this compound upon acidic workup.

Table 2: Benzylation Reaction Overview

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Dianion Formation | 2,3-Dimethylbutanoic Acid, Lithium Diisopropylamide (LDA) in THF | Generation of a nucleophilic α-enolate. acs.org |

| Alkylation | Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl) | SN2 reaction to introduce the benzyl group at the C2 position. libretexts.org |

| Workup | Aqueous Acid (e.g., H₃O⁺) | Protonation to yield the final this compound product. |

Chemical Reactivity and Derivatization of 2 Benzyl 2,3 Dimethylbutanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can undergo several important reactions, including esterification, amidation, reduction, and oxidation.

Esterification of 2-benzyl-2,3-dimethylbutanoic acid can be achieved through various methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, a rapid benzylation of carboxylic acids can be performed under vacuum conditions using p-toluenesulfonic acid as a catalyst, yielding the corresponding benzyl (B1604629) ester and water as the only byproduct. organic-chemistry.org Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which, when mediated by triethylamine, reacts with carboxylic acids to form benzyl esters. nih.gov This method is notable for its chemoselectivity, as other functional groups like alcohols, phenols, and amides are not affected. nih.gov

A direct palladium-catalyzed C-H acyloxylation of toluene (B28343) with carboxylic acids under an oxygen atmosphere also provides a route to benzyl esters with good functional group tolerance. organic-chemistry.org Additionally, an iron(III) catalyzed esterification of benzylic C-H bonds with carboxylic acids using di-tert-butyl peroxide as an oxidant is another effective method. organic-chemistry.org

Table 1: Esterification Reactions of Carboxylic Acids

| Method | Reagents | Key Features | Reference |

| Catalytic Benzylation | p-toluenesulfonic acid, vacuum | Rapid, solvent-free, high atom economy | organic-chemistry.org |

| Pyridinium-based | 2-benzyloxy-1-methylpyridinium triflate, triethylamine | Chemoselective, mild conditions | nih.gov |

| Palladium-catalyzed C-H Acyloxylation | Pd catalyst, O₂ | Good functional group tolerance | organic-chemistry.org |

| Iron-catalyzed C-H Esterification | Ionic iron(III) complex, di-tert-butyl peroxide | Broad generality, tolerates steric hindrance | organic-chemistry.org |

Amidation of this compound involves the conversion of the carboxylic acid group into an amide. This can be accomplished by reacting the carboxylic acid with an amine, often activated by a coupling agent to facilitate the reaction. While direct amidation by heating a carboxylic acid with an amine is possible, it is often inefficient.

More sophisticated methods involve the use of peptide coupling reagents. chemrxiv.org Another approach is the oxidative amidation of benzyl alcohols, which are derivatives of the corresponding carboxylic acid, with amino acid esters. researchgate.net This can be achieved using metal-free conditions with N-hydroxysuccinimide and a hypervalent iodine reagent. researchgate.net

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-benzyl-2,3-dimethylbutan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like ether is typically required for this transformation. Milder reducing agents like sodium borohydride (B1222165) are generally not strong enough to reduce carboxylic acids. The resulting alcohol can then serve as a precursor for other functional group transformations.

The carboxylic acid group itself is already in a high oxidation state. However, it can be deprotonated by a base to form a carboxylate salt. Strong oxidizing agents under harsh conditions can lead to the degradation of the molecule. For instance, potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium can potentially oxidize the molecule, although this may lead to cleavage of the carbon skeleton under forcing conditions.

Reactions Involving the Benzyl Moiety

The benzyl group in this compound is an aromatic ring that can participate in electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of the substitution are influenced by the nature of the substituent already present on the ring. libretexts.org

In the case of this compound, the alkyl substituent attached to the benzene ring is an activating group and an ortho, para-director. uci.edu This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the point of attachment of the alkyl chain. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). uci.edumasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. uci.edumasterorganicchemistry.com However, Friedel-Crafts reactions can be complicated by the presence of the carboxylic acid group, which can react with the Lewis acid catalyst.

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Typical Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho- and para-nitro derivatives | masterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | Br⁺ | ortho- and para-bromo derivatives | uci.edumasterorganicchemistry.com |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | ortho- and para-sulfonic acid derivatives | masterorganicchemistry.com |

Side-Chain Functionalization (e.g., Bromination of the Benzyl Ring)

Functionalization of the side-chain in this compound primarily involves reactions on the benzyl group's aromatic ring. A common misconception is the possibility of benzylic bromination. Standard benzylic bromination, which proceeds via a radical mechanism, requires the presence of a hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic position). chemistrysteps.comlibretexts.org In this compound, the benzylic carbon is a quaternary center, meaning it has no benzylic hydrogens. Consequently, it cannot undergo free-radical bromination at this position. masterorganicchemistry.com

Instead, bromination occurs on the aromatic ring itself through electrophilic aromatic substitution. msu.edu This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a potent electrophile (Br⁺) that can attack the electron-rich benzene ring. The benzyl group is an ortho-, para-directing activator, meaning that the bromine atom will preferentially add to the positions ortho (C2' and C6') or para (C4') to the alkyl substituent.

Table 1: Electrophilic Aromatic Bromination of this compound

| Reactants | Catalyst | Product(s) | Reaction Type |

| This compound, Bromine (Br₂) | FeBr₃ | Mixture of 2-(4-bromobenzyl)-2,3-dimethylbutanoic acid (para-isomer) and 2-(2-bromobenzyl)-2,3-dimethylbutanoic acid (ortho-isomer) | Electrophilic Aromatic Substitution |

The para-isomer is generally favored due to reduced steric hindrance compared to the ortho positions, which are closer to the bulky main carboxylic acid chain.

Reactions at the α-Carbon

The α-carbon of this compound is a quaternary carbon, lacking any hydrogen atoms. This structural feature prevents reactions that require the formation of an enol or enolate intermediate, such as α-halogenation or the aldol (B89426) condensation, which are common for other carboxylic acids and carbonyl compounds. msu.edumsu.edu However, the α-carbon is central to reactions involving the carboxylic acid group, particularly decarboxylation.

Anodic decarboxylation, also known as the Kolbe electrolysis, is a key reaction for this compound. beilstein-journals.org In this process, the carboxylate anion (formed by deprotonating the carboxylic acid) is oxidized at an anode, losing an electron to form a carboxyl radical. This radical is unstable and rapidly loses carbon dioxide (CO₂) to generate a new radical at the α-carbon. researchgate.net

For this compound, this process yields a tertiary alkyl radical.

Mechanism of Anodic Decarboxylation:

Deprotonation: The carboxylic acid is treated with a base to form the corresponding carboxylate anion.

Oxidation at Anode: The carboxylate anion migrates to the anode and loses an electron to form a carboxyl radical.

Decarboxylation: The carboxyl radical rapidly eliminates a molecule of CO₂, forming a tertiary radical at the former α-carbon position.

Once formed, this highly reactive radical can undergo several subsequent reactions, primarily radical coupling.

The primary pathway for carbon-carbon bond formation starting from this compound is through the radical generated via anodic decarboxylation. This radical can couple with other radicals present in the reaction mixture.

Homo-coupling (Dimerization): If the electrolysis is performed without other radical precursors, the tertiary radicals can couple with each other. This "homo-coupling" reaction forms a new carbon-carbon bond, resulting in a larger, dimeric alkane.

Hetero-coupling (Cross-coupling): If the electrolysis is conducted in the presence of a large excess of a different carboxylic acid (a "co-acid"), hetero-coupling can occur. beilstein-journals.org For instance, co-electrolysis with a simpler carboxylic acid like 3,3-dimethylbutanoic acid would generate two types of radicals. The radical from this compound can then couple with the radical from the co-acid to form a new, unsymmetrical alkane. This method is synthetically useful for creating complex carbon skeletons. libretexts.org

Table 2: Carbon-Carbon Bond Formation via Anodic Decarboxylation

| Reaction Type | Coupling Partner | Product | Description |

| Homo-coupling | Another 2-benzyl-2,3-dimethylbutanoyl radical | 2,5-dibenzyl-2,3,4,5-tetramethylhexane | Dimerization of two radicals derived from the starting material. |

| Hetero-coupling | Radical from a co-acid (e.g., 3,3-dimethylbutanoic acid) | e.g., 1-benzyl-1,2,2-trimethyl-4,4-dimethylpentane | Coupling of the target radical with a different radical species to form an unsymmetrical product. beilstein-journals.org |

These radical-based carbon-carbon bond forming reactions are powerful tools in organic synthesis, allowing for the construction of sterically congested and complex molecular architectures that are otherwise difficult to assemble. alevelchemistry.co.ukwikipedia.org

Stereochemistry and Chiral Aspects of 2 Benzyl 2,3 Dimethylbutanoic Acid

Identification of Chiral Centers and Enantiomeric Forms

2-Benzyl-2,3-dimethylbutanoic acid possesses two chiral centers, which are tetrahedral carbon atoms bonded to four different substituents. These are located at the C2 and C3 positions of the butanoic acid chain.

C2: This carbon is attached to a hydrogen atom, a benzyl (B1604629) group (-CH₂Ph), a methyl group (-CH₃), and the carboxylic acid group (-COOH).

C3: This carbon is bonded to a hydrogen atom, two methyl groups that are part of the isopropyl group, and the rest of the molecule.

The presence of two chiral centers means that a maximum of 2ⁿ (where n is the number of chiral centers) stereoisomers can exist. For this compound, this results in four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The enantiomeric pairs are non-superimposable mirror images of each other, while the relationship between stereoisomers that are not mirror images is diastereomeric.

The four stereoisomers can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature:

(2R, 3R)-2-Benzyl-2,3-dimethylbutanoic acid

(2S, 3S)-2-Benzyl-2,3-dimethylbutanoic acid

(2R, 3S)-2-Benzyl-2,3-dimethylbutanoic acid

(2S, 3R)-2-Benzyl-2,3-dimethylbutanoic acid

The (2R, 3R) and (2S, 3S) forms are one enantiomeric pair, while the (2R, 3S) and (2S, 3R) forms constitute the other.

Asymmetric Synthesis Approaches

The selective synthesis of a particular enantiomer of this compound requires asymmetric synthesis, a process that introduces chirality into a molecule. tcichemicals.com Several strategies can be employed for the asymmetric synthesis of α-alkylated carboxylic acids. researchgate.net

One common approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of compounds like this compound, a chiral auxiliary could be attached to a precursor molecule, followed by diastereoselective alkylation to introduce the benzyl and methyl groups with specific stereochemistry. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

Another strategy is catalytic asymmetric synthesis , which employs a chiral catalyst to control the stereochemistry of the reaction. For instance, the enantioselective alkylation of an enolate derived from a butanoic acid precursor could be achieved using a chiral phase-transfer catalyst or a chiral metal-ligand complex.

A third approach is the use of a chiral pool , where a readily available chiral molecule from nature is used as a starting material. researchgate.net For example, a chiral amino acid with a similar carbon skeleton could potentially be chemically modified to yield the target molecule.

| Asymmetric Synthesis Approach | Description | Key Features |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control stereochemistry. | Stoichiometric use of chiral material; high diastereoselectivities often achievable. |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate a large amount of chiral product. | More atom-economical; catalyst design and optimization can be challenging. |

| Chiral Pool Synthesis | Utilizes readily available enantiomerically pure natural products as starting materials. | Chirality is inherent in the starting material; synthetic route can be lengthy. |

Diastereoselective Transformations

Diastereoselective transformations are crucial in the synthesis of molecules with multiple stereocenters, such as this compound, as they allow for the selective formation of one diastereomer over others.

In the context of synthesizing this compound, a key diastereoselective step would be the reaction that sets the relative stereochemistry of the C2 and C3 centers. For example, if a precursor molecule already contains one of the chiral centers, the introduction of the second chiral center can be influenced by the stereochemistry of the first. This is known as substrate-controlled diastereoselection.

Alternatively, reagent-controlled diastereoselection can be employed, where a chiral reagent or catalyst directs the formation of a specific diastereomer, regardless of the existing stereochemistry in the substrate. For instance, the diastereoselective alkylation of a chiral enolate derived from a 3-methylbutanoic acid derivative could be used to introduce the benzyl group at the C2 position with a specific relative stereochemistry.

Chiral Resolution Techniques

When a synthesis results in a racemic or diastereomeric mixture of this compound, chiral resolution techniques can be employed to separate the different stereoisomers.

One of the most common methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts . researchgate.net This involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). The resulting salts are diastereomers and therefore have different physical properties, such as solubility. This difference in solubility can be exploited to separate them by fractional crystallization. tcichemicals.comrsc.org Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the pure enantiomers of the carboxylic acid.

Another powerful technique is chiral chromatography . nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte. As the racemic mixture passes through the chromatography column, one enantiomer is retained more strongly than the other, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a widely used analytical and preparative method for separating enantiomers.

| Chiral Resolution Technique | Principle | Common Application |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, which are then separated by fractional crystallization. | Resolution of racemic acids and bases. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of enantiomers. |

| Enzymatic Resolution | Use of enzymes that selectively react with one enantiomer in a racemic mixture. | Kinetic resolution of a wide range of chiral compounds. |

Analysis of Stereochemical Purity

Determining the stereochemical purity, specifically the enantiomeric excess (ee), of a sample of this compound is crucial to evaluate the success of an asymmetric synthesis or chiral resolution.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining enantiomeric purity. almacgroup.com By using a chiral stationary phase, the enantiomers can be separated and their relative peak areas in the chromatogram can be used to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often with the aid of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) . nih.gov A chiral solvating agent forms transient diastereomeric complexes with the enantiomers, which can lead to different chemical shifts in the NMR spectrum. A chiral derivatizing agent reacts with the enantiomers to form stable diastereomers, which will have distinct NMR spectra.

Circular Dichroism (CD) spectroscopy is another technique that can be used to analyze chiral molecules. acs.orgnih.gov Enantiomers have equal and opposite CD signals, and the magnitude of the signal is proportional to the concentration of the enantiomer. This allows for the determination of enantiomeric excess. nih.gov

| Analytical Technique | Principle | Information Obtained |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Enantiomeric ratio and enantiomeric excess. |

| NMR with Chiral Additives | Formation of diastereomeric species that are distinguishable by NMR. | Enantiomeric ratio and enantiomeric excess. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Confirmation of chirality and determination of enantiomeric excess. |

Mechanistic Investigations of Reactions Involving 2 Benzyl 2,3 Dimethylbutanoic Acid

Elucidation of Reaction Pathways

The reaction pathways of 2-Benzyl-2,3-dimethylbutanoic acid are dictated by its functional groups: the carboxylic acid, the benzyl (B1604629) group, and the alkyl backbone. Typical reactions include oxidation, reduction, and substitution.

Oxidation and Reduction : The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). Conversely, the benzyl group's benzylic C-H bonds are susceptible to oxidation.

Substitution Reactions : The benzyl group can undergo electrophilic aromatic substitution reactions, while the carboxylic acid can be converted into derivatives like esters and amides.

Pyrolysis and Cyclization : In thermal decomposition reactions, such as the pyrolysis of mixed anhydrides, derivatives of similar structures like 3,3-dimethylbutanoic acid have been shown to yield unsaturated lactones and pseudo-esters. The presence of gem-dimethyl groups can retard bicyclic transition states, favoring pseudo-ester formation at lower temperatures.

C–H Functionalization : A key area of investigation is the selective functionalization of C–H bonds. For analogous structures like 2-benzylfurans, bimetallic catalysts have been used to achieve selective arylation at either the benzylic position (an sp³ C-H bond) or the furan (B31954) ring (an sp² C-H bond). This suggests that for this compound, reaction pathways could be directed towards either the benzylic position or the aromatic ring of the benzyl group depending on the catalytic system. nih.gov A proposed pathway for such a selective arylation involves the initial deprotonation by a base, followed by transmetalation to a metal-catalyst complex, and subsequent reductive elimination to form the new C-C bond. nih.gov

The table below summarizes potential reaction pathways for this compound based on reactions of analogous compounds.

| Reaction Type | Reagents | Potential Products |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-Benzyl-2,3-dimethylbutan-1-ol |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Benzoic acid, 2,3-dimethylsuccinic acid (under harsh conditions) |

| Esterification | Alcohol, Acid catalyst | Corresponding ester |

| Pyrolysis | Heat | Unsaturated lactones, Pseudo-esters |

| C-H Arylation | Aryl halide, Bimetallic catalyst | Benzylic or aromatic ring arylated products |

Kinetic Studies and Determination of Rate-Limiting Steps

For reactions involving this compound, the rate-limiting step can be determined by systematically varying the concentrations of reactants and catalysts and observing the effect on the reaction rate. For example, in a substitution reaction on the benzyl ring, the rate law derived from kinetic experiments would indicate whether the formation of the electrophile or its attack on the aromatic ring is the slow step.

Methods for Kinetic Analysis:

Isotopic Labeling : Using isotopes like deuterium (B1214612) (²H) or Carbon-13 (¹³C) at specific positions (e.g., the benzyl or dimethyl positions) can help trace the movement of atoms and quantify hydrogen migration during cyclization, providing insight into the rate-limiting step.

Arrhenius Plots : By studying the reaction at different temperatures, an Arrhenius plot can be constructed to determine the activation energy, a key parameter of the rate-limiting step.

Transition State Analysis

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Its analysis provides deep insight into the reaction mechanism. Computational methods, such as Density Functional Theory (DFT), are often employed to model transition-state geometries and energies.

For this compound, the bulky benzyl and dimethyl groups are expected to significantly influence the structure and stability of transition states. In reactions like pyrolysis, gem-dimethyl substituents have been shown to slow down reactions proceeding through bicyclic transition states due to increased steric strain. This steric bulk raises the activation energy for such pathways.

Challenges in computational modeling can arise, especially for complex pathways involving high steric strain or non-classical carbocations, sometimes leading to discrepancies between predicted and experimental product ratios. Kinetic Isotope Effects (KIEs) can be used experimentally to probe the transition state structure and validate computational models.

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions are powerful tools for controlling the rate and outcome of chemical reactions involving this compound.

Catalyst Type : The choice of catalyst can dramatically alter the reaction pathway. For instance, in Friedel-Crafts type reactions, traditional Lewis acids like AlCl₃ or more environmentally benign solid acid catalysts such as Fe₂O₃/ZrO₂ can be used to promote benzylation or acylation of aromatic compounds. jocpr.com In C-H functionalization reactions, the choice of metal (e.g., Palladium) and ligands is critical. nih.gov

Bimetallic Catalysis : Research on 2-benzylfurans has demonstrated that bimetallic catalysts can offer unique control over site selectivity. nih.gov The interaction between the two metal centers and the substrate can be fine-tuned. For example, using a potassium-based base (KN(SiMe₃)₂) with a palladium catalyst favored arylation at the furan ring (C-3 position). It is proposed that the potassium cation engages in a cation-π interaction with the benzyl group's phenyl ring, directing the palladium catalyst to the other site. When the potassium was sequestered by a crown ether, this interaction was blocked, and selectivity switched to the benzylic position. nih.gov This highlights how catalyst-substrate interactions can be modulated to steer a reaction down a specific mechanistic pathway.

Reaction Conditions : Temperature is a critical parameter. In the pyrolysis of 3,3-dimethylbutanoic acid derivatives, pseudo-esters are the main products at lower temperatures (e.g., 150°C), while lactones are favored at temperatures above 200°C. This temperature-dependent selectivity arises from the competition between different mechanistic pathways (bicyclic vs. acyclic) with different activation energies.

The table below illustrates the influence of catalysts and additives on reaction selectivity, based on studies of analogous compounds. nih.gov

| Catalyst System | Additive | Proposed Interaction | Resulting Selectivity |

| Pd(OAc)₂ / NIXANTPHOS / KN(SiMe₃)₂ | None | K⁺ engages in cation-π interaction with the phenyl ring | Arylation at sp² C-H (aromatic ring) |

| Pd(OAc)₂ / NIXANTPHOS / KN(SiMe₃)₂ | 12-crown-4 | Crown ether cages K⁺, preventing cation-π interaction | Arylation at sp³ C-H (benzylic position) |

Influence of Steric and Electronic Effects on Reaction Mechanisms

The reactivity of this compound is governed by a combination of steric and electronic effects originating from its constituent parts.

Steric Effects : The molecule possesses significant steric bulk due to the benzyl group and the two methyl groups at the α and β positions of the butanoic acid chain.

This steric hindrance can impede the approach of reagents, slowing down reaction rates, as observed in the pyrolysis of related dimethyl-substituted compounds.

It can also influence stereoselectivity, favoring the formation of one stereoisomer over another by dictating the most sterically accessible trajectory for reagent attack.

The steric strain from the gem-dimethyl group in related compounds increases the activation energy for pathways involving strained bicyclic transition states, effectively disfavoring them.

Electronic Effects :

Carboxylic Acid Group : This group is strongly electron-withdrawing through induction, which deactivates the adjacent α-carbon towards electrophilic attack but can stabilize a negative charge on it (carbanion).

Benzyl Group : The phenyl ring of the benzyl group can act as an electron-donating group through resonance, activating the ortho and para positions for electrophilic aromatic substitution. The benzylic protons are also acidic (pKa ≈ 30 in DMSO for a similar structure) and can be removed by a strong base to form a resonance-stabilized benzyl anion. nih.govresearchgate.net This carbanion is a key intermediate in reactions like C-H functionalization. nih.gov

The interplay of these effects determines the ultimate reaction mechanism. For example, in the bimetallic-catalyzed arylation of 2-benzylfurans, the electronic properties of the phenyl ring (π-system) allow for a cation-π interaction, while the steric bulk around the benzylic C-H bonds influences the relative ease of access for the catalyst. nih.gov

Computational Chemistry and Theoretical Studies of 2 Benzyl 2,3 Dimethylbutanoic Acid

Molecular Structure and Conformation Analysis

A computational analysis of 2-Benzyl-2,3-dimethylbutanoic acid's molecular structure would typically involve determining its most stable three-dimensional shape. This includes identifying bond lengths, bond angles, and dihedral angles. Conformation analysis would explore the different spatial arrangements of the atoms that can be achieved through rotation around single bonds, particularly the rotation of the benzyl (B1604629) group and the carboxylic acid function. The goal would be to identify the lowest energy conformers, as these are the most likely to be present. However, no specific studies detailing the optimized geometry or conformational landscape for this compound are available.

Prediction of Reaction Mechanisms and Energy Profiles

Theoretical chemistry can be employed to predict how a molecule might react and the energy changes that occur during a chemical transformation. This involves mapping out the potential energy surface of a reaction to identify transition states and intermediates. Such studies are invaluable for understanding reaction kinetics and mechanisms. For related compounds, research has explored various reactions, such as oxidation, reduction, and substitution. However, there is no available research that provides theoretical predictions of reaction mechanisms or energy profiles for this compound.

Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are frequently used to simulate spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. nih.gov Theoretical calculations can predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra, the vibrational frequencies in Infrared (IR) spectra, and the electronic transitions in Ultraviolet-Visible (UV-Vis) spectra. nih.goveurekaselect.com While spectroscopic data for various derivatives of benzamides and other related structures have been both experimentally determined and theoretically simulated, no such computational studies are available for this compound. eurekaselect.comresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.gov These models use calculated molecular descriptors to predict properties without the need for experimental testing. QSPR studies are common in drug discovery and materials science. nih.gov The development of a QSPR model requires a dataset of related compounds with known properties, and no such models that include this compound have been found in the literature.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization Methods

Spectroscopic techniques provide fundamental insights into the molecular structure of 2-benzyl-2,3-dimethylbutanoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, and it provides a detailed atomic-level view of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the region of δ 7.2–7.4 ppm. sielc.com The benzylic protons (CH₂) adjacent to the aromatic ring would be expected to produce a distinct signal, the chemical shift of which is influenced by the neighboring chiral center. The protons of the dimethyl groups on the butanoic acid chain would likely appear as singlets between δ 1.1 and 1.3 ppm. sielc.com The methine proton at the chiral center (C2) and the proton of the carboxylic acid group would also have characteristic chemical shifts, with the latter often appearing as a broad singlet at a downfield position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid is typically observed in the downfield region of the spectrum, often above 170 ppm. The aromatic carbons of the benzyl group would resonate in the approximate range of 125–140 ppm. The benzylic carbon, the quaternary carbon at position 2, and the carbon atoms of the dimethyl groups will each have characteristic chemical shifts that are invaluable for confirming the compound's structure.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule.

COSY experiments would reveal the coupling relationships between adjacent protons, for instance, between the benzylic protons and the methine proton at C2.

HSQC spectra would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands. A strong and broad absorption band is expected in the region of 2500–3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer. The most prominent feature is a sharp and intense absorption peak around 1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid group. sielc.com Other significant absorptions would include C-H stretching vibrations for both the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) portions of the molecule, as well as C=C stretching vibrations for the aromatic ring in the 1450–1600 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | ~1700 (strong, sharp) |

| C-H (Aromatic) | >3000 |

| C-H (Aliphatic) | <3000 |

| C=C (Aromatic) | 1450 - 1600 |

Mass Spectrometry (MS, HRMS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the precise molecular formula of this compound. For this compound, with a molecular formula of C₁₃H₁₈O₂, the expected exact mass of the molecular ion [M]⁺ would be calculated. Experimental HRMS data has identified the molecular ion peak at an m/z of 206.281, which corroborates the chemical formula. sielc.com

Mass Spectrometry (MS) Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, providing valuable structural information. For this compound, characteristic fragmentation patterns would be expected. A prominent fragment would likely be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage and rearrangement of the benzyl group. Loss of the carboxylic acid group (a fragment of 45 Da) is another common fragmentation pathway for carboxylic acids. The fragmentation pattern of the aliphatic chain would also yield specific ions. While a detailed experimental mass spectrum is not widely published, analysis of related compounds suggests these would be key fragmentation pathways to observe.

LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the quantification of this compound in complex mixtures. This technique would involve the separation of the analyte by LC followed by its detection and fragmentation in the mass spectrometer.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of this compound, as well as for its quantification in various samples.

Gas Chromatography (GC)

Gas chromatography (GC) is a technique used to separate and analyze volatile compounds. Due to the relatively low volatility and the presence of a polar carboxylic acid group, direct analysis of this compound by GC can be challenging, often leading to poor peak shape and thermal degradation. To overcome these issues, derivatization is typically employed. The carboxylic acid group can be converted into a more volatile and thermally stable ester, such as a methyl or benzyl ester, prior to GC analysis. This approach, often coupled with mass spectrometry (GC-MS), allows for sensitive and specific detection. The choice of a suitable non-polar or medium-polarity capillary column would be critical for achieving good separation.

Liquid Chromatography (LC, HPLC, UPLC)

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), are powerful and versatile techniques for the analysis of this compound. These methods are well-suited for non-volatile and thermally labile compounds.

HPLC: A common approach for the analysis of carboxylic acids like this compound is reversed-phase HPLC. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (like formic acid or acetic acid) to ensure the analyte is in its protonated form for better retention and peak shape.

UPLC: UPLC, which utilizes smaller particle sizes in the stationary phase and higher pressures, offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and increased sensitivity. An UPLC method for this compound would follow similar principles to an HPLC method but with optimized parameters for the UPLC system.

While specific optimized methods for this compound are not extensively documented in public literature, the principles of reversed-phase chromatography provide a solid foundation for method development. Commercial suppliers indicate the availability of HPLC, LC-MS, and UPLC data for this compound, suggesting that such methods are established. chemguide.co.uk

Chiral Chromatography

High-performance liquid chromatography (HPLC) with polysaccharide-based CSPs is a widely used and effective method for the enantioseparation of various chiral compounds, including carboxylic acids. researchgate.netnih.govresearchgate.netmdpi.com These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a broad range of applications. researchgate.netresearchgate.net For instance, the enantiomers of 2-phenylpropionic acid, a compound with a similar benzyl-substituted chiral center, have been successfully separated using a CHIRALPAK® IM column, which is an immobilized amylose-based CSP. daicelchiral.com

Table 1: Representative Chiral HPLC Conditions for a Structurally Similar Compound (2-Phenylpropionic Acid) daicelchiral.com

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK® IM (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-hexane / 2-propanol / trifluoroacetic acid = 95 / 5 / 0.1 |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV-VIS at 205 nm |

| Resolution (Rs) | 2.05 |

In addition to HPLC, gas chromatography (GC) with chiral stationary phases, often cyclodextrin (B1172386) derivatives, is another powerful technique for the separation of volatile chiral compounds. researchgate.net For GC analysis, carboxylic acids like this compound typically require derivatization to increase their volatility.

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net For carboxylic acids, derivatization can enhance volatility for GC analysis, improve chromatographic behavior, and increase detection sensitivity in both GC and LC, particularly with mass spectrometry (MS). nih.govnih.gov

For the analysis of chiral carboxylic acids, derivatization can serve two main purposes: to create a derivative with improved analytical properties and to form diastereomers that can be separated on a non-chiral column. wikipedia.org

Common Derivatization Reactions for Carboxylic Acids:

Esterification: Conversion of the carboxylic acid to an ester (e.g., methyl ester) is a common strategy to increase volatility for GC analysis. Reagents like diazomethane, or alcohols in the presence of an acid catalyst (e.g., BF3/methanol or H2SO4/methanol), are frequently used. chromforum.orgaocs.org

Amidation: Reaction with an amine to form an amide is another versatile derivatization method. This is often employed to introduce a chromophore or a fluorophore for enhanced UV or fluorescence detection, or to improve ionization efficiency in mass spectrometry. nih.gov

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC analysis. chromforum.org

For chiral analysis, a chiral derivatizing agent can be used to convert the enantiomers of this compound into a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard, non-chiral chromatography. wikipedia.org For example, a chiral amine can be reacted with the carboxylic acid to form diastereomeric amides.

A study on various chiral carboxylic acids demonstrated the use of (S)-anabasine as a derivatizing reagent for LC/ESI-MS/MS analysis. This derivatization not only increased the detection sensitivity by 20- to 160-fold but also enabled the enantiomeric separation of the resulting diastereomers. nih.gov

Table 2: Derivatization Reagents for Carboxylic Acids and Their Applications

| Derivatizing Reagent | Analyte Functional Group | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| (S)-Anabasine | Carboxylic Acid | Enantiomeric separation, Enhanced MS detection | LC/ESI-MS/MS | nih.gov |

| 2-Picolylamine (PA) | Carboxylic Acid | Enhanced MS detection | LC/ESI-MS/MS | nih.gov |

| BF3/Methanol | Carboxylic Acid | Increased volatility (forms methyl ester) | GC | chromforum.org |

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography of Derivatives)

While chromatographic methods are excellent for separating and quantifying enantiomers, X-ray crystallography provides the definitive proof of the absolute configuration of a chiral molecule. Since obtaining suitable crystals of a carboxylic acid directly can be challenging, it is common practice to form a crystalline derivative.

For a chiral acid like this compound, a common strategy is to form a salt with a chiral amine of known absolute configuration. This results in the formation of diastereomeric salts, which often have different crystallization properties. The subsequent X-ray diffraction analysis of a suitable single crystal of one of the diastereomeric salts allows for the unambiguous determination of the three-dimensional arrangement of atoms in the chiral acid relative to the known configuration of the chiral amine. acs.orgacs.orgfigshare.com

For instance, the crystal structure of salts formed between chiral primary amines and achiral carboxylic acids has been extensively studied, revealing that the hydrogen-bonding networks play a crucial role in the crystal packing. acs.orgacs.orgfigshare.com These principles are directly applicable to the formation of diastereomeric salts of chiral carboxylic acids with chiral amines.

Another approach is to form a covalent derivative, such as an amide or ester, with a chiral reagent. For example, the crystal structure of an ester formed between a chiral alcohol and Mosher's acid (a chiral carboxylic acid) has been used to elucidate the absolute configuration of the alcohol. rsc.org A similar principle can be applied by reacting this compound with a chiral alcohol of known configuration and analyzing the resulting ester by X-ray crystallography.

While no specific X-ray crystallographic data for derivatives of this compound are publicly available, the described methods represent the standard and most reliable approaches for determining its absolute stereochemistry.

Applications of 2 Benzyl 2,3 Dimethylbutanoic Acid in Chemical Synthesis

Role as a Building Block in Complex Organic Molecule Synthesis

2-Benzyl-2,3-dimethylbutanoic acid serves as a fundamental building block in the field of organic synthesis. Its structure is particularly useful for the preparation of more complex molecules. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as esterification, amidation, and reduction, which are foundational reactions for building larger molecular frameworks. numberanalytics.com The benzyl (B1604629) and dimethyl groups, meanwhile, introduce specific steric and electronic properties into the target molecule.

Use as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. cjps.org This method is a cornerstone of asymmetric synthesis, which is critical for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. acs.org The auxiliary works by creating a chiral environment that sterically or electronically favors the formation of one diastereomer over another in subsequent reactions. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. cjps.org

While direct documentation of this compound serving as a chiral auxiliary is not prevalent, its inherent chirality and structural features suggest its potential for such applications. A good chiral auxiliary provides a high degree of stereochemical control, often through steric hindrance that blocks one face of a reactive intermediate. cmu.edu The bulky benzyl and methyl groups of this compound could, in principle, provide the necessary steric bias to direct the approach of reagents in reactions like alkylations or aldol (B89426) additions. This would be analogous to how well-established auxiliaries, such as those based on oxazolidinones or pseudoephedrine, function to control stereochemistry. cmu.edu

Precursor for Specialty Chemicals and Intermediates

As a functionalized carboxylic acid, this compound is a valuable precursor for the synthesis of specialty chemicals and industrial intermediates. Its derivatives can be tailored for a wide range of applications. For instance, the parent compound, 2,3-dimethylbutanoic acid, is used in the production of fragrances and flavoring agents. Similarly, the structural analogue 3,3-dimethylbutyric acid is known to be an intermediate in the synthesis of active ingredients for insecticides, fungicides, and herbicides. google.comgoogle.com

The chemical reactivity of the carboxylic acid group allows for its conversion into esters, amides, acid chlorides, and other functional groups. These transformations convert the initial building block into more advanced intermediates. These intermediates can then be used in multi-step syntheses for various industrial products, including pharmaceuticals, agrochemicals, and other performance materials. google.com The benzyl group also offers a site for further chemical modification, adding to the compound's versatility as a precursor.

Incorporation into Materials Science (e.g., Chiral Polymers)

The principles of chirality are central to materials science, particularly in the development of chiral polymers. cmu.edu These polymers have applications in specialized areas such as enantioselective separations, where they are used as chiral stationary phases in chromatography, as well as in chemosensors and asymmetric catalysis. cjps.orgcmu.edu The synthesis of chiral polymers often involves the polymerization of optically active monomers. cmu.edu

A chiral molecule like this compound can be chemically modified, for example by introducing a polymerizable group like a vinyl or acrylic moiety, to create a chiral monomer. The polymerization of such a monomer would result in a chiral polymer whose properties are influenced by the stereochemistry of the repeating acid unit. numberanalytics.com Furthermore, there is growing interest in immobilizing chiral molecules onto polymer supports. cmu.edu In this context, this compound could be attached to a pre-existing polymer chain. This approach creates a polymer-supported chiral material that could function as a recyclable catalyst or a chiral sorbent, combining the stereochemical influence of the acid with the practical advantages of a solid support. cmu.edu

Interactive Data Tables

Table 1: Summary of Applications

| Application Area | Description | Relevant Section |

|---|---|---|

| Complex Molecule Synthesis | Used as a structural foundation for building larger, more intricate organic molecules, particularly for pharmaceutical research. acs.org | 8.1 |

| Asymmetric Transformations | Possesses the necessary structural features (chirality, steric bulk) to potentially function as a chiral auxiliary, guiding the stereochemical outcome of reactions. cjps.orgcmu.edu | 8.2 |

| Specialty Chemicals | Serves as a starting material (precursor) for a variety of industrial chemicals, including potential agrochemicals and other functional derivatives. google.com | 8.3 |

| Materials Science | Can be incorporated into polymers to create chiral materials for applications like enantioselective separations or asymmetric catalysis. cjps.orgcmu.edu | 8.4 |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Benzyl-3,3-dimethylbutanoic acid |

| 2,3-dimethylbutanoic acid |

| 3,3-dimethylbutyric acid |

Exploration of Biological Activities and Structure Activity Relationships Sar

Investigation of Antimicrobial and Antifungal Properties

While specific studies detailing the antimicrobial and antifungal spectrum of 2-Benzyl-2,3-dimethylbutanoic acid are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights. Studies on closely related molecules indicate that this class of compounds holds promise for antimicrobial applications.

For instance, research has noted the potential for compounds like 2-Benzyl-3,3-dimethylbutanoic acid to be effective against various bacterial and fungal pathogens. The general class of synthetic benzyl (B1604629) derivatives, such as benzyl bromides, has demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes, as well as fungi like Candida albicans and Aspergillus niger. Furthermore, derivatives of the parent structure, 2,3-dimethylbutanoic acid, have been investigated for their antimicrobial properties, highlighting the potential of this chemical scaffold.

The expected antimicrobial action stems from the compound's structural features, which can disrupt microbial cell membranes or interfere with essential enzymatic processes. A hypothetical summary of potential activity, based on related compounds, is presented below.

Table 1: Postulated Antimicrobial and Antifungal Spectrum

| Microorganism Type | Example Species | Postulated Activity | Reference Compound Class |

|---|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | Potentially High | Benzyl derivatives |

| Gram-negative Bacteria | Escherichia coli | Potentially Moderate | Benzyl derivatives |

| Fungi | Candida albicans | Potentially High | Benzyl derivatives |

Note: This table is illustrative and based on the activity of structurally related compounds, not on direct experimental data for this compound.

Mechanisms of Molecular Target Interaction (e.g., hydrophobic interactions, hydrogen bonding)

The biological effects of this compound are predicated on its ability to interact with molecular targets such as enzymes and receptors. These interactions are governed by the molecule's distinct chemical features.

Hydrophobic Interactions : The nonpolar benzyl group is a key contributor to the molecule's ability to bind with biological targets. This group can effectively insert into hydrophobic pockets within proteins, displacing water molecules and forming stable, non-covalent associations. This type of interaction is crucial for the inhibition of many enzymes.

Hydrogen Bonding : The carboxylic acid moiety (-COOH) is a primary site for forming hydrogen bonds. It can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). These directional interactions are fundamental for binding to the active sites of enzymes and receptors that contain polar amino acid residues.

Table 2: Key Structural Features and Their Molecular Interactions

| Structural Feature | Type of Interaction | Potential Biological Consequence |

|---|---|---|

| Benzyl Group | Hydrophobic Interactions | Binding to nonpolar pockets in enzymes/receptors |

| Carboxylic Acid Group | Hydrogen Bonding, Ionic Interactions | Anchoring to active sites, modulating enzyme activity |

Insights into Metabolic Pathways (e.g., related branched-chain fatty acid metabolism)

Direct metabolic studies on this compound are scarce. However, its structure as a branched-chain fatty acid (BCFA) suggests it may intersect with lipid metabolism pathways. BCFAs are known to be involved in various cellular processes, and their levels have been associated with conditions like obesity and inflammation.

Research into related short-chain fatty acids has provided significant insights. For example, 2,2-dimethylbutanoic acid has been identified as a clinical candidate for treating propionic and methylmalonic acidemia, which are inborn errors of metabolism affecting the breakdown of branched-chain amino acids. This suggests that structurally similar compounds can influence or be processed by enzymes involved in acyl-CoA metabolism. The metabolic fate of the benzyl group may follow pathways established for other benzyl-containing compounds, such as benzyl alcohol, which can be oxidized to benzoic acid and further metabolized.

The compound is structurally related to benzyl 2,3-dimethyl-2-butenoate, which is classified as a fatty acid ester, further linking it to lipid metabolic networks.

Chiral Recognition Studies in Biological Systems

The presence of a chiral center at the C2 position of this compound means it exists as two distinct enantiomers: (2S)-2-Benzyl-2,3-dimethylbutanoic acid and (2R)-2-Benzyl-2,3-dimethylbutanoic acid. Chirality is a critical factor in biological activity, as stereoisomers can exhibit profoundly different interactions with chiral biological macromolecules like enzymes and receptors.

For the parent compound, 2,3-dimethylbutanoic acid, the chirality conferred by the methyl group at the C2 position is a known feature. The (2S) enantiomer is a naturally occurring form. However, specific studies on the chiral recognition or differential biological effects of the individual enantiomers of this compound have not been reported in the literature. Such studies would be essential to determine if one enantiomer is more active or if they possess different biological profiles, which is a common phenomenon in pharmacology and biochemistry.

Design and Synthesis of Bioactive Derivatives and Analogs

The development of derivatives and analogs is a common strategy to enhance the biological activity, selectivity, and pharmacokinetic properties of a lead compound. While there is no extensive body of research on the synthesis of derivatives starting from this compound, the core structure presents several opportunities for modification.

Key strategies could include:

Amide and Ester Formation : The carboxylic acid group can be readily converted into a wide range of amides and esters to alter polarity, cell permeability, and binding interactions. Analogs such as 2-Benzamido-3,3-dimethylbutanoic acid have been synthesized.

Aromatic Ring Substitution : Placing substituents (e.g., hydroxyl, methoxy, halo groups) on the benzyl ring could fine-tune electronic properties and create additional points of interaction with biological targets.

Alkyl Chain Modification : Altering the branched alkyl portion could influence steric fit and hydrophobic interactions.

The structure-activity relationship studies of related short-chain carboxylic acids, aimed at treating metabolic diseases, serve as a blueprint for how modifications to the core butanoic acid structure can dramatically impact biological efficacy.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Benzyl-3,3-dimethylbutanoic acid |

| 2,2-dimethylbutanoic acid |

| 2,3-dimethylbutanoic acid |

| (2S)-2,3-dimethylbutanoic acid |

| (2R)-2,3-dimethylbutanoic acid |

| 2-Benzamido-3,3-dimethylbutanoic acid |

| Aspergillus niger |

| Benzyl 2,3-dimethyl-2-butenoate |

| Benzyl alcohol |

| Benzyl bromide |

| Benzoic acid |

| Candida albicans |

| Escherichia coli |

| Propionyl-CoA |

| Staphylococcus aureus |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic pathways to 2-Benzyl-2,3-dimethylbutanoic acid are not extensively documented in publicly available literature. A primary focus for future research will be the development of novel synthetic methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry. This includes the exploration of atom-economical reactions, the use of environmentally benign solvents and reagents, and the development of catalytic processes that minimize waste. Investigating stereoselective synthetic routes to obtain specific enantiomers or diastereomers of the molecule will also be a critical endeavor, as the stereochemistry is likely to have a profound impact on its biological activity and material properties.

Exploration of Novel Reactivity and Catalytic Transformations

The reactivity of this compound remains largely uncharted territory. Future studies should systematically investigate the chemical transformations of its carboxylic acid and benzyl (B1604629) functionalities. For instance, the carboxylic acid group could serve as a handle for the synthesis of a variety of derivatives, including esters, amides, and acid halides, each with potentially unique properties. Furthermore, the benzylic position offers opportunities for functionalization through various C-H activation strategies. A particularly exciting avenue of research would be to explore the potential of this compound and its derivatives as ligands for transition metal catalysts, potentially enabling novel catalytic transformations.

Advanced Mechanistic Understanding through Integrated Experimental and Computational Methods

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is paramount for its rational application. Future research should employ a synergistic approach that combines experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, with high-level computational chemistry. Density Functional Theory (DFT) calculations, for example, can provide invaluable insights into transition state geometries, reaction energy profiles, and the electronic factors that control reactivity. This integrated approach will be instrumental in optimizing existing reactions and predicting new chemical behaviors.

Expansion of Applications in Chemical and Materials Science

While the current applications of this compound are not well-defined, its molecular structure suggests a range of possibilities in chemical and materials science. Its potential as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, warrants thorough investigation. In materials science, the incorporation of this compound into polymers could impart unique thermal or mechanical properties. Its potential use as a plasticizer, a component in coatings, or as a precursor for novel functional materials are all areas ripe for exploration.

Innovative Approaches in Bioactivity Discovery and Structure-Activity Relationship Elucidation

The biological activity of this compound is a key area for future discovery. High-throughput screening of the compound against a wide array of biological targets could uncover previously unknown therapeutic potential. Should any bioactivity be identified, a systematic structure-activity relationship (SAR) study will be crucial. This would involve the synthesis and biological evaluation of a library of analogues with modifications to the benzyl ring, the alkyl chain, and the carboxylic acid moiety. These studies, coupled with molecular modeling, will help to identify the key structural features responsible for any observed biological effects and guide the design of more potent and selective analogues.

Q & A

Q. What statistical methods validate the significance of structure-activity relationship (SAR) findings for this compound?

- Methodological Answer :

- Apply multivariate analysis (e.g., PCA or PLS regression) to isolate critical descriptors (e.g., logP, steric bulk).

- Use bootstrapping to assess confidence intervals for correlation coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.